molecular formula C21H21Cl3FN3O2 B12760533 2(3H)-Oxazolone, 5-(2-(4-(2,3-dichlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)-, monohydrochloride CAS No. 120944-20-9

2(3H)-Oxazolone, 5-(2-(4-(2,3-dichlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)-, monohydrochloride

Cat. No.: B12760533
CAS No.: 120944-20-9
M. Wt: 472.8 g/mol
InChI Key: KYOYJSKPZXQJEO-UHFFFAOYSA-N
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Description

2(3H)-Oxazolone, 5-(2-(4-(2,3-dichlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)-, monohydrochloride is a complex organic compound that features an oxazolone ring, a piperazine moiety, and substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the oxazolone ring, followed by the introduction of the piperazine and phenyl groups. Common reagents used in these reactions include:

    Oxazolone formation: Cyclization of amino acids or peptides.

    Piperazine introduction: Nucleophilic substitution reactions.

    Phenyl group substitution: Electrophilic aromatic substitution.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine moiety.

    Reduction: Reduction reactions can occur at the oxazolone ring or the phenyl groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions are common.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications.

Biology

In biological research, the compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

The compound’s potential pharmacological properties make it a candidate for drug development. It may exhibit activity against certain diseases or conditions.

Industry

In industry, the compound could be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolone ring and piperazine moiety may play crucial roles in binding to these targets, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2(3H)-Oxazolone derivatives: Compounds with similar oxazolone rings but different substituents.

    Piperazine derivatives: Compounds featuring the piperazine moiety with various substitutions.

    Phenyl-substituted compounds: Compounds with different phenyl group substitutions.

Uniqueness

This compound’s unique combination of an oxazolone ring, piperazine moiety, and substituted phenyl groups distinguishes it from other similar compounds. Its specific structure may confer unique pharmacological properties or chemical reactivity.

Properties

CAS No.

120944-20-9

Molecular Formula

C21H21Cl3FN3O2

Molecular Weight

472.8 g/mol

IUPAC Name

5-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]-4-(4-fluorophenyl)-3H-1,3-oxazol-2-one;hydrochloride

InChI

InChI=1S/C21H20Cl2FN3O2.ClH/c22-16-2-1-3-17(19(16)23)27-12-10-26(11-13-27)9-8-18-20(25-21(28)29-18)14-4-6-15(24)7-5-14;/h1-7H,8-13H2,(H,25,28);1H

InChI Key

KYOYJSKPZXQJEO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=C(NC(=O)O2)C3=CC=C(C=C3)F)C4=C(C(=CC=C4)Cl)Cl.Cl

Origin of Product

United States

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